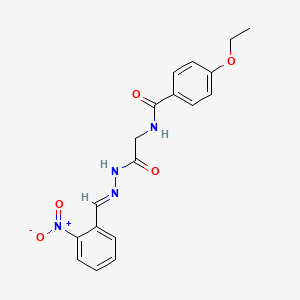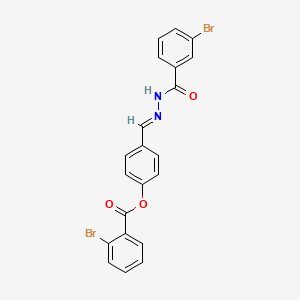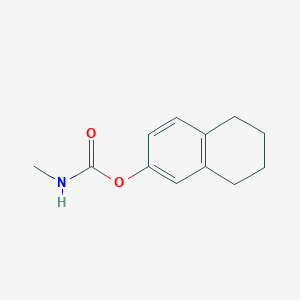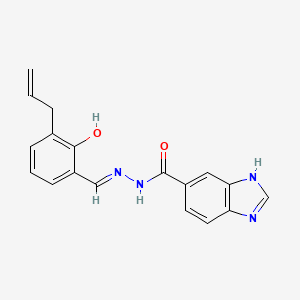![molecular formula C16H14Cl2O2 B12004891 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane CAS No. 24337-12-0](/img/structure/B12004891.png)
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is an organic compound with the molecular formula C16H14Cl2O2. It is characterized by the presence of two 4-chlorophenyl groups attached to a central dioxolane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Reagents: 4-chlorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions (approximately 110-120°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.
Substitution: Formation of various substituted chlorophenyl derivatives.
科学研究应用
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[Bis(4-fluorophenyl)methyl]-1,3-dioxolane
- 2-[Bis(4-bromophenyl)methyl]-1,3-dioxolane
- 2-[Bis(4-methylphenyl)methyl]-1,3-dioxolane
Uniqueness
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is unique due to the presence of chlorine atoms in the phenyl groups, which can influence its reactivity and properties. Compared to its fluorinated or brominated analogs, the chlorinated compound may exhibit different chemical and biological activities, making it a valuable compound for specific research applications.
属性
CAS 编号 |
24337-12-0 |
|---|---|
分子式 |
C16H14Cl2O2 |
分子量 |
309.2 g/mol |
IUPAC 名称 |
2-[bis(4-chlorophenyl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)15(16-19-9-10-20-16)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 |
InChI 键 |
AXOBYRWTOZIUND-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004812.png)
![N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine](/img/structure/B12004818.png)


![(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12004834.png)

![Ethyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B12004846.png)

![Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)
![5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12004863.png)

![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12004878.png)


